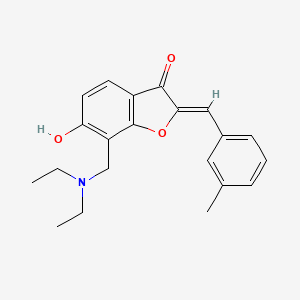

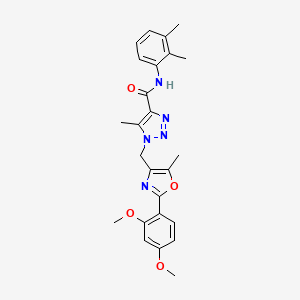

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO3 and its molecular weight is 337.419. The purity is usually 95%.

BenchChem offers high-quality (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Benzofuran derivatives have been identified to possess significant antitumor properties . They work by various mechanisms, such as inhibiting tumor cell growth, inducing apoptosis, and interfering with cell cycle progression. The structural diversity of benzofuran compounds allows for the targeting of a wide range of tumors, making them valuable in the development of new anticancer drugs .

Antibacterial Properties

Studies have shown that benzofuran compounds exhibit antibacterial activity against a variety of bacterial strains. This includes both Gram-positive and Gram-negative bacteria, which are responsible for many infectious diseases. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis .

Antioxidative Effects

Benzofuran derivatives are known for their antioxidative effects . They can neutralize free radicals and reactive oxygen species, which are harmful byproducts of cellular metabolism. This antioxidative property is beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

Antiviral Applications

The antiviral activity of benzofuran compounds makes them potential candidates for treating viral infections. They can inhibit the replication of viruses by targeting viral enzymes or proteins essential for the viral life cycle. This includes potential activity against hepatitis C virus, suggesting a role in treating this chronic infection .

Synthetic Chemistry and Drug Design

Benzofuran rings are a fundamental structural unit in many biologically active compounds and are used in synthetic chemistry for drug design. Innovative methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, have been developed, which are crucial for synthesizing complex benzofuran derivatives .

Diverse Pharmacological Activities

Benzofuran compounds have a broad range of clinical uses due to their diverse pharmacological activities. They are found in natural products and medicines, serving as the core structure for various synthetic chemical raw materials. This versatility makes them an important basis for medicinal chemistry and drug discovery .

Propiedades

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)10-9-16-20(24)19(25-21(16)17)12-15-8-6-7-14(3)11-15/h6-12,23H,4-5,13H2,1-3H3/b19-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQICTFYVTYLQAR-UNOMPAQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC(=C3)C)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC(=C3)C)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)

![Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2363945.png)

![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)

![(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2363959.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone](/img/structure/B2363960.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)